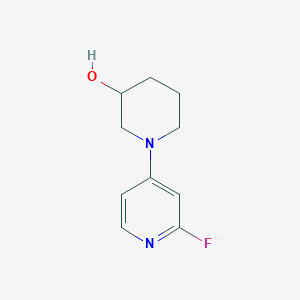

1-(2-Fluoropyridin-4-yl)piperidin-3-ol

CAS No.: 1564513-39-8

Cat. No.: VC3110468

Molecular Formula: C10H13FN2O

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1564513-39-8 |

|---|---|

| Molecular Formula | C10H13FN2O |

| Molecular Weight | 196.22 g/mol |

| IUPAC Name | 1-(2-fluoropyridin-4-yl)piperidin-3-ol |

| Standard InChI | InChI=1S/C10H13FN2O/c11-10-6-8(3-4-12-10)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2 |

| Standard InChI Key | KUWHMOSAOOCWTK-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C2=CC(=NC=C2)F)O |

| Canonical SMILES | C1CC(CN(C1)C2=CC(=NC=C2)F)O |

Introduction

Chemical Properties and Identification

1-(2-Fluoropyridin-4-yl)piperidin-3-ol is characterized by its specific molecular structure containing a piperidin-3-ol core with a 2-fluoropyridin-4-yl substituent at the nitrogen position. The compound is identified by the following parameters:

| Property | Value |

|---|---|

| CAS Registry Number | 1564513-39-8 |

| Molecular Formula | C₁₀H₁₃FN₂O |

| Molecular Weight | 196.22 g/mol |

| IUPAC Name | 1-(2-fluoropyridin-4-yl)piperidin-3-ol |

| InChI Key | KUWHMOSAOOCWTK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CN(C1)C2=CC(=NC=C2)F)O |

The compound features a hydroxyl group at the 3-position of the piperidine ring and a fluorine atom at the 2-position of the pyridine moiety, which contributes to its unique physicochemical properties .

Structural Characteristics

The structure of 1-(2-Fluoropyridin-4-yl)piperidin-3-ol can be described as having three key components:

-

A piperidine ring with a hydroxyl group at the 3-position

-

A pyridine ring with a fluorine substituent at the 2-position

-

A direct connection between the nitrogen of the piperidine and the 4-position of the pyridine

This structural arrangement confers unique physicochemical properties, including enhanced polarity due to the hydroxyl group and modified electronic distribution resulting from the electronegative fluorine atom . The presence of the fluorine atom likely influences the compound's lipophilicity, metabolic stability, and binding interactions with potential biological targets.

Comparison with Similar Compounds

The following table compares 1-(2-Fluoropyridin-4-yl)piperidin-3-ol with structurally related compounds:

These structural analogs demonstrate how minor changes in substitution patterns can potentially lead to different pharmacological profiles and target selectivity, highlighting the importance of precise structural design in drug development .

Research Challenges and Considerations

Synthetic Optimization

Developing efficient synthetic routes for 1-(2-Fluoropyridin-4-yl)piperidin-3-ol presents several challenges:

-

Regioselective introduction of substituents on the piperidine ring

-

Formation of the carbon-nitrogen bond between the heterocycles

-

Protection and deprotection strategies for the hydroxyl group

Metabolic Considerations

The metabolic fate of 1-(2-Fluoropyridin-4-yl)piperidin-3-ol would likely involve:

-

Oxidation of the hydroxyl group to a ketone

-

N-dealkylation of the piperidine nitrogen

-

Potential defluorination reactions

The presence of the fluorine atom on the pyridine ring is expected to enhance metabolic stability compared to non-fluorinated analogs.

Structure-Based Design Strategies

The structure of 1-(2-Fluoropyridin-4-yl)piperidin-3-ol provides a scaffold for further medicinal chemistry optimization:

-

The hydroxyl group offers a position for further functionalization through esterification or etherification

-

The piperidine ring allows for additional substitutions at various positions

-

The pyridine moiety can be modified with additional substituents to modulate electronic properties

Such modifications could potentially enhance potency, selectivity, or pharmacokinetic properties for specific therapeutic applications.

Future Research Directions

Future studies involving 1-(2-Fluoropyridin-4-yl)piperidin-3-ol could focus on:

-

Comprehensive evaluation of its pharmacological profile against various biological targets

-

Optimization of synthetic routes to enable large-scale production

-

Investigation of structure-activity relationships through systematic modification of the core structure

-

Development of analogs with improved drug-like properties

-

Exploration of potential applications in emerging therapeutic areas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume